2-(2-Isopropoxyphenyl)ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

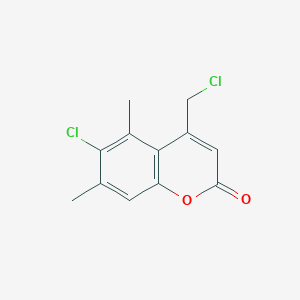

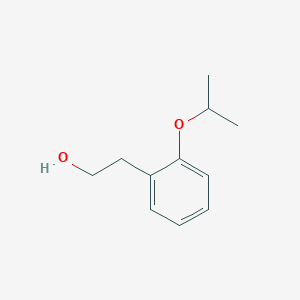

“2-(2-Isopropoxyphenyl)ethanol” is an organic compound . It’s also known as IPE. It’s used as a multipurpose intermediate and also used as a chemical in organic synthesis . They are used as solvents for many resins, oils, waxes, fats, and dyestuff .

Synthesis Analysis

The synthesis of “this compound” could potentially involve the production and purification techniques used in ethanol production . These techniques include fermentation, distillation, and various alternatives to distillation such as non-heating fractional distillation by ultrasonic irradiation, oxidation of impurities by ozone, and adsorption of impurities by activated carbon or zeolite . The synthesis could also involve strategies for alcohol synthesis (retrosynthetic analysis) .Molecular Structure Analysis

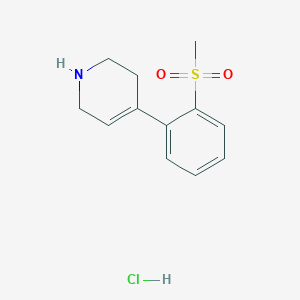

The molecular formula of “this compound” is C11H16O2 . The molecular weight is 180.243 Da . The structure of this compound includes the arrangement of atoms and the chemical bonds that hold the atoms together .Chemical Reactions Analysis

The chemical reactions of “this compound” could potentially involve reactions of alcohols, which occur mainly at the functional group . These reactions could include dehydration and oxidation .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” could potentially be similar to those of ethanol . These properties include solubility in water, boiling point, and flash point .Mechanism of Action

Target of Action

It is structurally similar to ethanol, which is known to interact with gaba receptors and glycine receptors .

Mode of Action

Ethanol, a structurally similar compound, is known to bind to gaba receptors and glycine receptors, inhibiting nmda receptor functioning .

Biochemical Pathways

Ethanol, a structurally similar compound, is known to be involved in various biochemical pathways, including the conversion of ethanol into acetyl-coa, a central precursor for myriad biochemicals .

Pharmacokinetics

Ethanol, a structurally similar compound, is known to be rapidly absorbed from the gastrointestinal tract and distributed throughout the body . Ethanol is metabolized by alcohol dehydrogenase (ADH) and the cytochrome P450 (CYP) 2E1 drug-metabolizing enzyme .

Result of Action

Ethanol, a structurally similar compound, is known to cause transient changes to many physiological responses in different organ systems .

Action Environment

It is known that ethanol rapidly breaks down in alkaline solution .

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2-Isopropoxyphenyl)ethanol in lab experiments is its low toxicity and high solubility in water, making it easy to handle and administer. However, its limited availability and high cost may pose a challenge for researchers looking to use it in large-scale studies.

Future Directions

There are several potential future directions for research involving 2-(2-Isopropoxyphenyl)ethanol. One area of interest is its potential as a natural preservative in food and cosmetic products. It may also have applications in the development of new drugs for the treatment of fungal and bacterial infections, as well as inflammatory diseases. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.

In conclusion, this compound is a unique and promising compound with potential applications in various fields of scientific research. Its antifungal, antibacterial, and anti-inflammatory properties make it a valuable candidate for the development of new drugs and treatments. Further research is needed to fully explore its potential and limitations.

Synthesis Methods

The synthesis of 2-(2-Isopropoxyphenyl)ethanol involves the reaction of 2-isopropoxyphenol with ethylene oxide in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain pure this compound.

Scientific Research Applications

2-(2-Isopropoxyphenyl)ethanol has been extensively studied for its potential applications in various fields of science. It has been shown to possess antifungal, antibacterial, and anti-inflammatory properties, making it a promising candidate for the development of new drugs and treatments.

Safety and Hazards

properties

IUPAC Name |

2-(2-propan-2-yloxyphenyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-9(2)13-11-6-4-3-5-10(11)7-8-12/h3-6,9,12H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICSGTKCQDRPWBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC=C1CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(2-((3-chloro-4-methoxyphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2791627.png)

![{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2791628.png)

![6-Morpholinobenzo[e][1,2,4]triazine-3-carboxylic acid](/img/structure/B2791635.png)

![3-(benzo[d][1,3]dioxol-5-yl)-N-(tert-butyl)pyrrolidine-1-carboxamide](/img/structure/B2791639.png)

![N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2791641.png)

![4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-(4-fluorobenzyl)piperazine-1-carboxamide](/img/structure/B2791642.png)